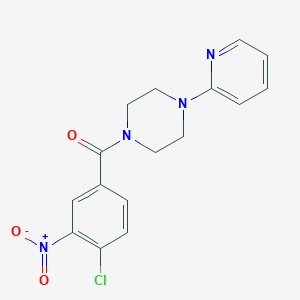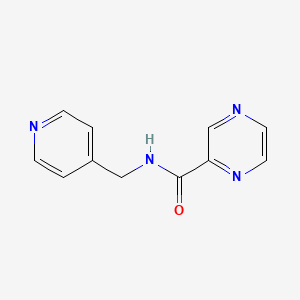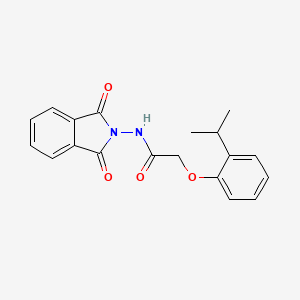![molecular formula C16H16ClNO2 B5812038 2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5812038.png)
2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methylphenylmethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-methylbenzylamine to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide
- 2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]propionamide
- 2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]butyramide
Uniqueness
2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group and the methylphenylmethyl group allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-6-8-13(9-7-12)10-18-16(19)11-20-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGFBVOKHPBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)
![4-[(3-methoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
![4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID](/img/structure/B5811965.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)



![2-(4-methylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5811986.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5811988.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)


![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
